molecular formula C12H25NO B2575626 Ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- CAS No. 83918-28-9

Ethanol, 2-[cyclohexyl(1-methylpropyl)amino]-

Cat. No.: B2575626
CAS No.: 83918-28-9
M. Wt: 199.338
InChI Key: KYDLJIHLGZYOCL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Elucidation

The compound ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- is systematically named 2-[butan-2-yl(cyclohexyl)amino]ethanol under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its structure:

  • A central ethanol backbone (HO–CH₂–CH₂–).
  • A secondary amino group (–NH–) attached to the second carbon of the ethanol chain.
  • Two substituents on the nitrogen atom:
    • A cyclohexyl group (C₆H₁₁–), a six-membered saturated hydrocarbon ring.
    • A butan-2-yl group (CH₃–CH(CH₂–CH₃)–), a four-carbon branched alkyl chain.

The IUPAC name prioritizes alphabetical ordering of substituents ("butan-2-yl" precedes "cyclohexyl") and uses the suffix -ethanol to denote the primary alcohol functional group. The structural formula is C₁₂H₂₅NO , with a molecular weight of 199.33 g/mol .

Structural Features :

  • The nitrogen atom adopts a trigonal pyramidal geometry due to its lone electron pair.
  • The cyclohexyl group introduces steric bulk, influencing the compound’s solubility and reactivity.
  • The sec-butyl (butan-2-yl) group contributes to hydrophobic interactions.

Registry Identifiers and CAS Database Cross-Referencing

The compound is cataloged across major chemical databases with the following identifiers:

Identifier Type Value Source
CAS Registry Number 83918-28-9
PubChem CID 62016014
European Community (EC) 837-692-6
SMILES CCC(C)N(CCO)C1CCCCC1
InChIKey KYDLJIHLGZYOCL-UHFFFAOYSA-N

These identifiers enable precise cross-referencing in chemical literature, regulatory documents, and synthetic workflows. For instance, the SMILES string encodes the connectivity of the sec-butyl and cyclohexyl groups to the ethanol backbone, while the InChIKey provides a unique hash for digital databases.

Historical Development of Naming Conventions

The nomenclature of amines like 2-[butan-2-yl(cyclohexyl)amino]ethanol evolved through three key phases:

  • Pre-IUPAC Era (Pre-20th Century) :

    • Early chemists used non-systematic names (e.g., "sec-butylamine derivatives") or geographic references.
    • Ambiguities arose due to inconsistent rules for substituent ordering.
  • Geneva Rules (1892) :

    • Introduced the concept of prioritizing the longest carbon chain and functional groups.
    • Enabled systematic naming but lacked provisions for complex branched amines.
  • IUPAC Standardization (20th Century) :

    • Established hierarchical rules for substituent prioritization and alphabetical ordering.
    • Formalized the use of locants (e.g., "butan-2-yl") to specify branching points.

For this compound, the transition from trivial names like N-sec-butyl-N-cyclohexylethanolamine to 2-[butan-2-yl(cyclohexyl)amino]ethanol exemplifies IUPAC’s emphasis on structural clarity. The current name unambiguously encodes the ethanol backbone, nitrogen-centered substituents, and their spatial arrangement—a critical advancement for computational chemistry and patent filings.

Properties

IUPAC Name

2-[butan-2-yl(cyclohexyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-3-11(2)13(9-10-14)12-7-5-4-6-8-12/h11-12,14H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDLJIHLGZYOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CCO)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83918-28-9
Record name 2-[(butan-2-yl)(cyclohexyl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of Ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- can be achieved through various synthetic routes. One common method involves the reaction of cyclohexylamine with 1-methylpropyl bromide to form the corresponding amine intermediate. This intermediate is then reacted with ethylene oxide to yield the final product . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require the presence of a base such as sodium hydroxide to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions.

In substitution reactions, the amino group can be replaced by other functional groups through reactions with appropriate reagents. For example, reaction with alkyl halides can lead to the formation of N-alkyl derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- has the molecular formula C12H25NO and a molecular weight of 199.33 g/mol. Its unique structure, featuring a cyclohexyl group and a branched alkyl chain, contributes to its distinctive chemical behavior and reactivity.

Synthesis of Complex Molecules

Ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- serves as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing pharmaceuticals and agrochemicals. For instance, it can be used in the synthesis of β-amino alcohols which are crucial in asymmetric catalysis.

Table 1: Synthesis Applications

Application AreaDescription
Pharmaceutical SynthesisUsed as an intermediate for drug development
Agrochemical DevelopmentKey component in pesticide formulation
Asymmetric CatalysisActs as a catalyst or ligand in reactions

The compound's interactions with biological targets such as enzymes and receptors are being explored for potential therapeutic effects. Research indicates that it may modulate enzyme activity, which is critical for drug development. For example, studies have shown that similar compounds exhibit significant biological activity through enzyme inhibition or activation .

Case Study: Enzyme Interaction

  • Study Focus : Investigating the inhibitory effects of ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- on specific enzymes.
  • Findings : The compound demonstrated potential as an inhibitor with promising selectivity profiles, suggesting its utility in drug design.

Industrial Applications

In industry, ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- is utilized as a solvent and reagent in various chemical processes. Its properties make it suitable for applications including:

  • Production of polymers
  • Coatings
  • Cleaning agents

Table 2: Industrial Uses

IndustryApplication
Polymer ProductionActs as a solvent in polymerization processes
CoatingsUsed in formulations for protective coatings
Cleaning AgentsFunctions as a solvent in cleaning products

Mechanism of Action

The mechanism of action of Ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

For example, in the context of drug development, the compound may act as an inhibitor or activator of specific enzymes, thereby affecting biochemical pathways and cellular processes. The detailed mechanism of action can be elucidated through studies involving molecular docking, enzyme assays, and other biochemical techniques.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of Ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- with structurally related ethanolamine derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- C₁₁H₂₃NO Cyclohexyl, sec-butyl 201.31 High lipophilicity; steric hindrance at amino group
2-((2-Methoxyethyl)(methyl)amino)ethanol C₆H₁₅NO₂ 2-Methoxyethyl, methyl 133.19 Enhanced hydrophilicity due to methoxy group; used in pharmaceutical synthesis
2-[Bis(2-ethylhexyl)amino]ethanol C₁₈H₃₉NO Bis(2-ethylhexyl) 285.51 Surfactant properties; low water solubility
Dobutamine Hydrochloride C₁₈H₂₃NO₃·HCl Aromatic rings, hydroxyls 337.84 Pharmacological activity (β1-adrenergic agonist); polar functional groups

Physicochemical Properties

  • Lipophilicity: The cyclohexyl and sec-butyl groups in the target compound increase its logP value compared to 2-((2-methoxyethyl)(methyl)amino)ethanol, which has a polar methoxy group. This makes the target compound more suitable for lipid-rich environments or non-aqueous reaction systems.
  • Steric Effects: The bulky substituents may reduce nucleophilic reactivity at the amino group, contrasting with less hindered analogs like dobutamine hydrochloride, where aromatic hydroxyl groups enable hydrogen bonding and receptor interactions .

Biological Activity

Ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- (commonly referred to as 2-[(1-methylpropyl)amino]ethanol) is an organic compound with notable biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be characterized by its molecular formula C6H15NOC_6H_{15}NO and is known for its amine functional group. The synthesis typically involves the reaction of cyclohexylamine with 1-methylpropylamine in the presence of ethanol as a solvent. The structure can be represented as follows:

Chemical Structure C6H15NO\text{Chemical Structure }\text{C}_6\text{H}_{15}\text{NO}

Biological Activity

1. Antimicrobial Properties

Research has indicated that derivatives of ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- exhibit varying degrees of antimicrobial activity. A study highlighted the effectiveness of certain derivatives against bacteria such as Bacillus subtilis and fungi like C. gloeosporioides. The specific activity levels are summarized in Table 1.

Compound Microorganism Activity
12bBacillus subtilisInhibitory
14Escherichia coliInhibitory
12bC. gloeosporioidesEffective

2. Neuropharmacological Effects

Ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- has been studied for its effects on the central nervous system (CNS). It has shown potential as a modulator of cannabinoid receptors, particularly CB1 receptors. This modulation can influence various physiological processes including pain perception and appetite regulation. Research involving positron emission tomography (PET) has demonstrated that the compound binds selectively to these receptors, indicating its potential therapeutic applications in managing conditions like obesity and chronic pain .

The biological activity of ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- is primarily attributed to its ability to interact with neurotransmitter systems. It acts as an agonist at specific receptors in the CNS, which can lead to altered neurotransmission patterns. This mechanism underlies its potential use in treating neurological disorders.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various derivatives of ethanol, 2-[cyclohexyl(1-methylpropyl)amino]-, derivative 12b was found to exhibit significant antimicrobial activity against multiple strains of bacteria and fungi. The study utilized standard disk diffusion methods to evaluate the effectiveness of these compounds against microbial growth .

Case Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological profile of ethanol, 2-[cyclohexyl(1-methylpropyl)amino]- through behavioral assays in rodent models. Results indicated that administration led to increased locomotor activity and altered pain responses, suggesting a potential role in pain management therapies .

Q & A

Q. What role does the amino alcohol moiety play in the compound’s potential as a chiral ligand in asymmetric catalysis?

  • Methodology : Test as a ligand in asymmetric hydrogenation (e.g., ketone reduction). Compare enantiomeric excess (ee) with commercial ligands (e.g., BINAP). The hydroxyl and amine groups may chelate metals (e.g., Ru), enhancing stereoselectivity. Use X-ray crystallography to confirm coordination geometry .

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